Cas no 824-22-6 (4-Methylindan)

4-Methylindan structure
4-Methylindan structure
商品名:4-Methylindan
CAS番号:824-22-6
MF:C10H12
メガワット:132.202282905579
MDL:MFCD16300725
CID:726088
PubChem ID:13211

4-Methylindan 化学的及び物理的性質

名前と識別子

    • 1H-Indene,2,3-dihydro-4-methyl-
    • 4-methyl-2,3-dihydro-1H-indene
    • 4-methylindan
    • 4-Methylindane
    • 1H-Indene, 2,3-dihydro-4-methyl-
    • Indan, 4-methyl-
    • 2XB2R8T53C
    • LNNSODHYZXCEJP-UHFFFAOYSA-N
    • 2,3-dihydro-4-methyl-1H-indene
    • FCH1174142
    • AK312952
    • AX8253879
    • Q27255751
    • 2,3-Dihydro-4-methyl-1H-indene (ACI)
    • Indan, 4-methyl- (6CI, 7CI, 8CI)
    • DTXCID7048293
    • 1H-INDENE,2,3-DIHYDRO-4-METHYL
    • MFCD16300725
    • Y11654
    • DB-242083
    • 2,3-Dihydro-4-methyl-1H-indene; 4-Methylindan
    • CS-0153381
    • AS-60069
    • EINECS 212-524-9
    • NS00038197
    • UNII-2XB2R8T53C
    • 824-22-6
    • DTXSID7073931
    • AKOS022299860
    • 4-Methylindan
    • MDL: MFCD16300725
    • インチ: 1S/C10H12/c1-8-4-2-5-9-6-3-7-10(8)9/h2,4-5H,3,6-7H2,1H3
    • InChIKey: LNNSODHYZXCEJP-UHFFFAOYSA-N
    • ほほえんだ: C1C=C2CCCC2=C(C)C=1

計算された属性

  • せいみつぶんしりょう: 132.0939g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.1
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 132.0939g/mol
  • 単一同位体質量: 132.0939g/mol
  • 水素結合トポロジー分子極性表面積: 0Ų
  • 重原子数: 10
  • 複雑さ: 117
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 0.9577
  • ふってん: 204.15°C (rough estimate)
  • フラッシュポイント: 76.1°C
  • 屈折率: 1.5356

4-Methylindan 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D956984-250mg
4-Methyl-2,3-dihydro-1H-indene
824-22-6 95+%
250mg
$300 2024-06-07
eNovation Chemicals LLC
Y0999887-1g
4-methyl-2,3-dihydro-1H-indene
824-22-6 95%
1g
$800 2024-08-02
TRC
M313305-10mg
4-Methylindan
824-22-6
10mg
$ 135.00 2023-09-07
Apollo Scientific
OR31058-1g
4-Methyl-2,3-dihydro-1H-indene
824-22-6 95%
1g
£1116.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NC699-100mg
4-Methylindan
824-22-6 95+%
100mg
1611CNY 2021-05-08
eNovation Chemicals LLC
D513917-100mg
4-METHYLINDANE
824-22-6 >95%
100mg
$785 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSP801-250mg
4-methyl-2,3-dihydro-1H-indene
824-22-6 95%
250mg
¥2650.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSP801-1g
4-methyl-2,3-dihydro-1H-indene
824-22-6 95%
1g
¥5652.0 2024-04-17
A2B Chem LLC
AC28869-250mg
4-Methyl-2,3-dihydro-1H-indene
824-22-6 95%
250mg
$250.00 2024-04-19
Aaron
AR004XG1-250mg
4-Methyl-2,3-dihydro-1H-indene
824-22-6 95%
250mg
$405.00 2025-02-26

4-Methylindan 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Strained Cyclic Cumulene Intermediates in Diels-Alder Cycloadditions of Enynes and Diynes
Burrell, Richard C.; et al, Journal of the American Chemical Society, 1996, 118(17), 4218-19

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Iron ,  Bromine Solvents: Hexane
2.1 Reagents: Butyllithium Solvents: Diethyl ether
2.2 -
リファレンス
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Condensation of phenolic groups during coal liquefaction model compound studies
Trewhella, Martin J.; et al, Fuel, 1988, 67(8), 1135-8

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
リファレンス
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
リファレンス
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Alumina ;  1 - 2 mm Hg, 400 °C
リファレンス
Thermal and catalytic intramolecular transformations of 6-cyclopropylpentafulvenes
Petrov, D. V.; et al, Bashkirskii Khimicheskii Zhurnal, 2007, 14(1), 25-29

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride ,  Tributylamine Solvents: Ethanol ;  0 °C; 4 h, rt
2.1 Catalysts: Alumina ;  1 - 2 mm Hg, 400 °C
リファレンス
Thermal and catalytic intramolecular transformations of 6-cyclopropylpentafulvenes
Petrov, D. V.; et al, Bashkirskii Khimicheskii Zhurnal, 2007, 14(1), 25-29

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
リファレンス
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Dehydration of 1-substituted secondary and tertiary bicyclo[3.3.1]nonan-9-ols. A substituent-driven rearrangement to 4-substituted and/or angularly substituted hexahydroindenes
Balata, Fabrizio; et al, Journal of Organic Chemistry, 1983, 48(4), 566-70

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Dehydration of 1-substituted secondary and tertiary bicyclo[3.3.1]nonan-9-ols. A substituent-driven rearrangement to 4-substituted and/or angularly substituted hexahydroindenes
Balata, Fabrizio; et al, Journal of Organic Chemistry, 1983, 48(4), 566-70

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ;  rt → -30 °C
1.2 20 min, -30 °C
1.3 -30 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Solvents: Diethyl ether ;  0 °C; 0 °C → rt
1.6 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  18 h, 23 °C
リファレンス
Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes
Grise, Christiane M.; et al, Organic Letters, 2006, 8(25), 5905-5908

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  2 - 3 h, 50 °C; 50 °C → rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
リファレンス
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Vanadium ;  100 - 550 °C
リファレンス
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
リファレンス
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  18 h, 23 °C
リファレンス
Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes
Grise, Christiane M.; et al, Organic Letters, 2006, 8(25), 5905-5908

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Iron ,  Calcium ;  15 min, 500 °C
リファレンス
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
Wang, Xiaofeng; et al, RSC Advances, 2022, 12(34), 22161-22174

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  18 h, 23 °C
リファレンス
Gold(I)-catalyzed benzannulation of 3-hydroxy-1,5-enynes: an efficient synthesis of substituted tetrahydronaphthalenes and related compounds
Grise, Christiane M.; et al, Tetrahedron, 2007, 64(5), 797-808

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  18 h, 23 °C
リファレンス
Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes
Grise, Christiane M.; et al, Organic Letters, 2006, 8(25), 5905-5908

4-Methylindan Raw materials

4-Methylindan Preparation Products

4-Methylindan 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:824-22-6)4-Methylindan
A941519
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):180.0/281.0/675.0